![molecular formula C16H18N2OS B6038427 2-[(3-phenylpropyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6038427.png)
2-[(3-phenylpropyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one
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Overview
Description
2-[(3-phenylpropyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one is a compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known by its chemical name, CP-544439, and has been synthesized using various methods.
Mechanism of Action
CP-544439 has been found to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. This inhibition leads to an increase in the levels of a hormone called glucagon-like peptide-1 (GLP-1), which has been found to have beneficial effects on glucose metabolism.
Biochemical and Physiological Effects:
The increase in GLP-1 levels resulting from the inhibition of DPP-4 by CP-544439 has been found to have beneficial effects on glucose metabolism, including the stimulation of insulin secretion and the inhibition of glucagon secretion. This makes CP-544439 a potential candidate for the treatment of type 2 diabetes.
Advantages and Limitations for Lab Experiments
One advantage of CP-544439 is its high yield synthesis, which makes it readily available for scientific research. However, one limitation is that it has only been tested in vitro and in animal models, and its efficacy and safety in humans have not yet been fully evaluated.
Future Directions
There are several future directions for the scientific research of CP-544439. One potential direction is the evaluation of its efficacy and safety in human clinical trials for the treatment of type 2 diabetes. Another direction is the investigation of its potential applications in the treatment of other diseases, such as cancer and inflammatory disorders. Additionally, further studies may be conducted to elucidate its mechanism of action and to optimize its chemical structure for improved efficacy and safety.
Synthesis Methods
The synthesis of CP-544439 has been achieved through various methods, including the use of palladium-catalyzed coupling reactions, as well as the use of reductive amination reactions. These methods have been successful in producing the compound in high yields, making it readily available for scientific research.
Scientific Research Applications
CP-544439 has been the subject of scientific research due to its potential applications in the field of medicine. It has been found to have an inhibitory effect on the activity of certain enzymes, which makes it a potential candidate for the treatment of various diseases.
properties
IUPAC Name |
2-(3-phenylpropylsulfanyl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c19-15-13-9-4-10-14(13)17-16(18-15)20-11-5-8-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTFKNWTIFEQIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(NC2=O)SCCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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